2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophen yl)acetamide 2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophen yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16290737
InChI: InChI=1S/C16H11Cl4N5OS/c17-8-1-2-12(13(20)6-8)15-23-24-16(25(15)21)27-7-14(26)22-11-4-9(18)3-10(19)5-11/h1-6H,7,21H2,(H,22,26)
SMILES:
Molecular Formula: C16H11Cl4N5OS
Molecular Weight: 463.2 g/mol

2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophen yl)acetamide

CAS No.:

Cat. No.: VC16290737

Molecular Formula: C16H11Cl4N5OS

Molecular Weight: 463.2 g/mol

* For research use only. Not for human or veterinary use.

2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophen yl)acetamide -

Specification

Molecular Formula C16H11Cl4N5OS
Molecular Weight 463.2 g/mol
IUPAC Name 2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide
Standard InChI InChI=1S/C16H11Cl4N5OS/c17-8-1-2-12(13(20)6-8)15-23-24-16(25(15)21)27-7-14(26)22-11-4-9(18)3-10(19)5-11/h1-6H,7,21H2,(H,22,26)
Standard InChI Key FLFKETCJRSHTLX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl

Introduction

The compound 2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)acetamide is a synthetic organic molecule belonging to the class of triazole derivatives. These compounds are known for their diverse biological activities, including potential applications in pharmaceuticals. The presence of a 1,2,4-triazole ring and dichlorophenyl groups contributes to its reactivity and interaction with biological targets.

Synthesis

The synthesis of similar triazole derivatives typically involves multi-step organic synthesis techniques. A common method includes the reaction of a triazole precursor with an appropriate acylating agent in the presence of a base. Solvents such as ethanol or dimethylformamide (DMF) are often used under reflux conditions to facilitate the reaction. Purification steps like recrystallization or chromatography are employed to isolate the desired compound from by-products.

Potential Applications

Triazole derivatives are explored for their potential applications in pharmaceuticals, particularly as antifungal or antibacterial agents due to their biological activities. The specific compound may exhibit similar potential, although detailed studies are necessary to confirm its efficacy.

Data Table: Comparison of Related Triazole Derivatives

Compound NameStructure FeaturesUnique Aspects
2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)acetamideTriazole, dichlorophenyl, acetamideDifferent fluorophenyl substitution
2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamideTriazole, chlorophenyl, acetamideDifferent chlorophenyl substitution
2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamideTriazole, dichlorophenyl, trifluoromethylphenylPresence of trifluoromethyl group

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